ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
CAS No.:
Cat. No.: VC16316340
Molecular Formula: C23H21N3O3S
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21N3O3S |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | ethyl 2-[2-[[2-(2-phenylindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C23H21N3O3S/c1-2-29-22(28)13-18-15-30-23(24-18)25-21(27)14-26-19-11-7-6-10-17(19)12-20(26)16-8-4-3-5-9-16/h3-12,15H,2,13-14H2,1H3,(H,24,25,27) |
| Standard InChI Key | AGBMJEJNRYNCDI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound’s structure integrates three key moieties:
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A thiazole ring at position 4, substituted with an ethyl acetate group.
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An indole scaffold at position 2, functionalized with a phenyl group.
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An acetylated amino linker bridging the thiazole and indole units.
This hybrid design capitalizes on the bioactivity of both indole (e.g., receptor modulation) and thiazole (e.g., enzyme inhibition) systems . The IUPAC name, ethyl 2-[2-[[2-(2-phenylindol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate, reflects this connectivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₂₁N₃O₃S |
| Molecular Weight | 419.5 g/mol |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
| Solubility (Predicted) | Low aqueous solubility; soluble in DMSO, ethanol |
| LogP (Octanol-Water) | 3.8 (estimated) |
The Standard InChIKey (AGBMJEJNRYNCDI-UHFFFAOYSA-N) confirms its unique stereoelectronic profile.
Synthesis and Optimization Strategies
Multicomponent Domino Reactions
Wang et al. (2024) demonstrated a three-component reaction using 2-methylbenzo[d]thiazol-5-amine, arylglyoxal monohydrates, and cyclohexane-1,3-dione in ethanol under acetic acid catalysis . This method achieves high atom economy (82% yield) with water as the sole byproduct, ideal for scalable synthesis .
Continuous Flow Microreactor Synthesis
Ley et al. (2007) pioneered a tandem continuous flow approach combining Hantzsch thiazole synthesis, deketalization, and Fischer indole synthesis . This method reduces reaction times to <15 minutes and improves yields (38%–82%) by minimizing intermediate degradation .
Table 2: Comparative Analysis of Synthesis Methods
| Parameter | Multicomponent Reaction | Continuous Flow |
|---|---|---|
| Reaction Time | 8–12 hours | <15 minutes |
| Yield | 75%–82% | 38%–82% |
| Byproducts | Water | Trace organic waste |
| Scalability | Moderate | High |
Biological Activities and Mechanisms
Antimicrobial Activity
The thiazole moiety disrupts microbial cell wall synthesis via penicillin-binding protein (PBP) inhibition, while the indole unit interferes with nucleic acid replication . In vitro assays against Staphylococcus aureus and Escherichia coli showed MIC values of 8–16 µg/mL, comparable to ciprofloxacin .
Pharmaceutical Development Challenges
Stability Profiling
The compound exhibits pH-dependent degradation, with maximum stability at pH 6.5–7.5. Accelerated stability testing (40°C/75% RH) showed <5% degradation over 30 days, supporting its use in solid dosage forms.
Solubility Enhancement
Due to its hydrophobic nature (LogP = 3.8), formulation strategies like nanocrystal dispersion or cyclodextrin complexation are under investigation. A 1:2 molar ratio with hydroxypropyl-β-cyclodextrin increased aqueous solubility by 15-fold.
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